molecular formula C12H23ClN2O3 B14069361 tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate hydrochloride

tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate hydrochloride

Cat. No.: B14069361
M. Wt: 278.77 g/mol
InChI Key: AALPXGFUCCQSNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C12H23ClN2O3. It is known for its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate hydrochloride typically involves the reaction of tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate with hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Commonly used solvents include dichloromethane or ethanol

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate

    Reduction: Using reducing agents such as lithium aluminum hydride

    Substitution: Nucleophilic substitution reactions with halides

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest potential effects on cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate
  • tert-Butyl 2-oxa-6,9-diazaspiro[4.5]decane-6-carboxylate
  • tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate

Uniqueness

tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H23ClN2O3

Molecular Weight

278.77 g/mol

IUPAC Name

tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate;hydrochloride

InChI

InChI=1S/C12H22N2O3.ClH/c1-11(2,3)17-10(15)14-6-4-12(9-14)8-13-5-7-16-12;/h13H,4-9H2,1-3H3;1H

InChI Key

AALPXGFUCCQSNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CNCCO2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.